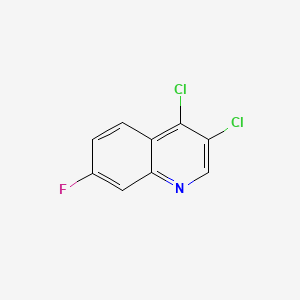

3,4-Dichloro-7-fluoroquinoline

Descripción general

Descripción

3,4-Dichloro-7-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-7-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloroaniline with ethoxy diethyl methylene malonate, followed by cyclization, hydrolysis, decarboxylation, and chlorination . The reaction conditions often involve high temperatures and the use of solvents like toluene and reagents such as phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichloro-7-fluoroquinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and thiols, and oxidizing agents like potassium permanganate . Reaction conditions often involve solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution with an amine can yield a corresponding aminoquinoline derivative .

Aplicaciones Científicas De Investigación

3,4-Dichloro-7-fluoroquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as liquid crystals.

Mecanismo De Acción

The mechanism of action of 3,4-Dichloro-7-fluoroquinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, leading to the inhibition of DNA synthesis and ultimately cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-7-fluoroquinoline

- 2-Chloro-3-chloromethyl-7-fluoroquinoline

- 3,4-Dichloro-6-fluoroquinoline

- 3,4-Dichloro-8-fluoroquinoline

- 4-Bromo-7-fluoroquinoline

Uniqueness

3,4-Dichloro-7-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Actividad Biológica

3,4-Dichloro-7-fluoroquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the fluoroquinolone class of compounds, characterized by a bicyclic structure that includes a quinoline moiety. The presence of chlorine and fluorine substituents at specific positions (C3, C4, and C7) enhances its biological activity by influencing interactions with target enzymes involved in DNA replication.

The primary mechanism of action for this compound involves the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these targets, the compound stabilizes DNA strand breaks, leading to cell death through the following pathways:

- Inhibition of DNA synthesis : The compound prevents the proper functioning of topoisomerases, which are necessary for relieving torsional strain during DNA replication.

- Induction of apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Antibacterial Activity

This compound exhibits potent antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 - 0.25 |

| Escherichia coli | 1 - 4 |

| Acinetobacter baumannii | 1 - 4 |

| Klebsiella pneumoniae | 1 - 4 |

These results demonstrate its potential as a therapeutic agent against multidrug-resistant strains .

Anticancer Activity

In addition to its antibacterial effects, this compound has shown promising anticancer activity. Studies have reported its cytotoxic effects on several cancer cell lines:

- Cell Lines Tested :

- MCF7 (breast adenocarcinoma)

- A549 (lung adenocarcinoma)

- PANC-1 (pancreatic carcinoma)

- WM2664 (melanoma)

- DU-145 (prostate carcinoma)

The IC50 values for these cell lines were significantly lower than those of standard treatments like cisplatin, indicating enhanced cytotoxicity .

Case Studies

- Antibacterial Efficacy Against MDR Strains : A study demonstrated that this compound effectively inhibited over 100 strains of multidrug-resistant Acinetobacter baumannii and other pathogens. The in vivo efficacy was validated in mouse models .

- Cytotoxicity in Cancer Models : Research involving iridium(III) complexes with fluoroquinolone motifs highlighted the increased cytotoxicity of these compounds against various cancer cell lines. The introduction of fluoroquinolone structures significantly enhanced their anticancer properties compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

3,4-dichloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLWDPXPWAROFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671171 | |

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-51-4 | |

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.